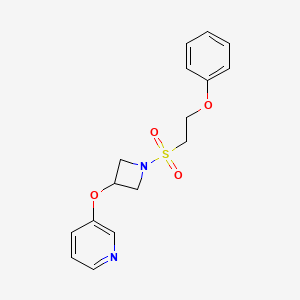

![molecular formula C15H19NO B2502450 1-Benzyl-1-azaspiro[4.4]nonan-9-one CAS No. 2221965-34-8](/img/structure/B2502450.png)

1-Benzyl-1-azaspiro[4.4]nonan-9-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1-azaspiro[4.4]nonan-9-one is a compound that belongs to the class of azaspiro nonanones, which are characterized by a spirocyclic structure involving a nitrogen atom. These compounds are of interest due to their potential pharmacological properties and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related azaspiro nonanones has been reported in the literature. For instance, a method for synthesizing 7,8-benzo-9-aza-4-oxabicyclo[3.3.1]nonan-3-ones involves a sequential 'condensation–iodolactonization' reaction starting from 1,1-bis(silyloxy)ketene acetals and isoquinolinium salts . Another synthesis route for a related compound, N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, is a four-step process that includes the formation of an N-benzyloxycarbonyl intermediate . These methods highlight the complexity and multi-step nature of synthesizing azaspiro nonanones.

Molecular Structure Analysis

The molecular structure of azaspiro nonanones can be quite intricate. For example, the molecule 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one has a pseudo-mirror plane and adopts a double chair conformation. The equatorial orientations of the substituents and the specific angles between benzene rings are crucial for the overall molecular conformation . Although not directly related to this compound, these structural insights provide a basis for understanding the spatial arrangement of similar compounds.

Chemical Reactions Analysis

The reactivity of azaspiro nonanones can be influenced by the presence of various functional groups and the overall molecular conformation. For instance, the addition of acrolein to 4-benzamido-3-oxothiophan leads to the formation of compounds such as 6-benzoyl-7-hydroxy-2-thia-6-azaspiro[4.4]nonan-4-one, showcasing the potential for intramolecular reactions like aldol condensation . These reactions are indicative of the complex chemistry that azaspiro nonanones can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro nonanones are not directly detailed in the provided papers. However, the crystal structure of 2,4-Bis(2-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one is stabilized by intermolecular N—H⋯π interactions, which suggests that hydrogen bonding and pi interactions play a significant role in the solid-state properties of these compounds . These interactions could influence properties such as solubility, melting point, and crystal formation.

Scientific Research Applications

Anticonvulsant Properties

- Synthesis and Anticonvulsant Activity : N-benzyl derivatives of 2-azaspiro[4.4]nonane have been synthesized and evaluated for their anticonvulsant properties. Studies have shown that certain derivatives exhibit potent anticonvulsant activity, making them potential candidates for the development of new antiepileptic drugs. The molecular structure and physicochemical properties of these compounds have also been explored to understand their pharmacological potential (Obniska et al., 2005) (Obniska et al., 2006).

Antiviral Activity

- Anti-Coronavirus and Influenza Virus Activity : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to 1-Benzyl-1-azaspiro[4.4]nonan-9-one, have been synthesized and tested against human coronavirus and influenza virus. Some compounds have shown significant inhibitory effects on coronavirus replication, suggesting their potential as antiviral agents (Apaydın et al., 2019).

Synthetic and Structural Studies

- Novel Synthetic Methods : Research has been conducted on new synthetic routes for derivatives of 1-azaspiro[4.4]nonane, which is closely related to the this compound structure. These methods are vital for the development of complex molecules with potential biological activity (Gravestock & McKenzie, 2002) (Bialy et al., 2005).

Applications in Drug Development

- Potential in Antileukemic and Antitubercular Drugs : The core structure of 1-azaspiro[4.4]nonane is found in cephalotaxine, a compound with antileukemic activity, highlighting its importance in drug development for chronic myelogenous leukemia. Furthermore, studies on benzothiazinone BTZ043, which contains a similar structural motif, reveal its potential as an antitubercular drug (Richter et al., 2022).

properties

IUPAC Name |

1-benzyl-1-azaspiro[4.4]nonan-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c17-14-8-4-9-15(14)10-5-11-16(15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXKZOWBPOFNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2(C1)CCCN2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

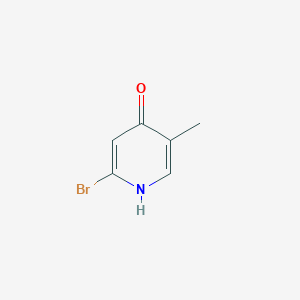

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)

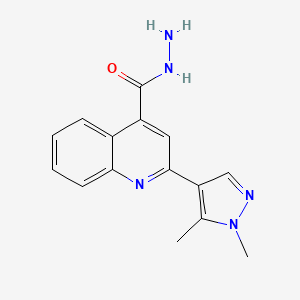

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![2,2,2-Trifluoro-N-{2-[(2-fluorophenyl)formamido]ethyl}acetamide](/img/structure/B2502373.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![ethyl 2-(aminocarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4-carboxylate](/img/structure/B2502377.png)

![2-{[2-(2,5-Dimethylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B2502380.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)

![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)

![N-(2,4-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2502388.png)

![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)